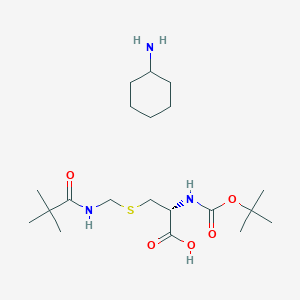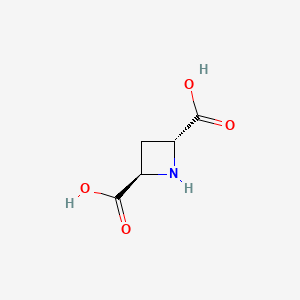
(1R)-trans-γ-Cyhalothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-trans-γ-Cyhalothrin, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₁₉ClF₃NO₃ and its molecular weight is 449.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (1R)-trans-γ-Cyhalothrin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid", "Sodium hydroxide", "Sodium borohydride", "Thionyl chloride", "Chlorine gas", "Sodium cyanide", "Sodium methoxide", "Methyl iodide", "Copper(I) iodide", "Triphenylphosphine", "Lithium diisopropylamide", "Bromine" ], "Reaction": [ "The synthesis begins with the reaction of 3-Phenoxybenzaldehyde with 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of sodium hydroxide to form the corresponding acid chloride.", "The acid chloride is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with chlorine gas in the presence of sodium cyanide to form the corresponding nitrile.", "The nitrile is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then reacted with sodium methoxide and methyl iodide to form the corresponding methyl ester.", "The methyl ester is then reacted with copper(I) iodide and triphenylphosphine to form the corresponding enolate.", "The enolate is then treated with lithium diisopropylamide and bromine to form the corresponding α-bromo ketone.", "Finally, the α-bromo ketone is reacted with sodium methoxide to form (1R)-trans-γ-Cyhalothrin." ] } | |
CAS No. |
76703-66-7 |
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
Molecular Weight |
449.85 |
Synonyms |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano( |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
